

physical and chemical properties of 1-Nitrobutane

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Compound of Interest		
Compound Name:	1-Nitrobutane	
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An In-depth Technical Guide to **1-Nitrobutane**

Introduction

1-Nitrobutane (CAS No: 627-05-4) is a colorless liquid organic compound classified as a nitroalkane.[1][2][3] Its molecular structure consists of a linear butane chain with a nitro group (-NO₂) attached to the primary carbon, giving it the chemical formula C₄H₉NO₂.[2][4] This structure imparts a unique combination of polarity from the nitro group and non-polarity from the butyl chain, influencing its physical properties and chemical reactivity.[2] **1-Nitrobutane** serves as a valuable intermediate and solvent in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[2][5] Its reactivity is primarily centered around the nitro group and the adjacent α -hydrogens, which are rendered acidic by the electron-withdrawing nature of the nitro functionality.[6]

Physical and Chemical Properties

1-Nitrobutane is a colorless liquid with a characteristic strong odor.[1][5] It is highly flammable and slightly soluble in water, while being soluble in many organic solvents.[1][3][7][8]

Tabulated Physical Properties

The key physical and thermodynamic properties of **1-Nitrobutane** are summarized in the table below for easy reference.



Identifiers IUPAC Name 1-nitrobutane [1][2] CAS Number 627-05-4 [1][2][4] Molecular Formula C4HoNO2 [1][2][4] Molecular Weight 103.12 g/mol [1][2][4] SMILES CCCC-INVALID-LINK-[O-] [1][2][4] Physical State Appearance Colorless liquid [1][2][3] Thermodynamic Data Melting Point -81.33 °C / 191.82 K [2][9] Boiling Point 152-153 °C (at 760 mmHg) [2][4][5][10] Density 0.971 - 0.973 g/mL (at 20-25 °C) [1][4][5][10] Vapor Pressure 3.79 mmHg [1][2][9] Enthalpy of Vaporization 47.00 - 48.58 kJ/mol [2] Enthalpy of Fusion -17.48 kJ/mol [2] Standard Enthalpy of Combustion -2667.8 ± 1.3 kJ/mol [2] Solubility Slightly soluble; 3.609 g/L at 25 °C [1][2][3][11] LogP (Octanol/Water) 1.47 [2][12] Optical Properties Refractive Index (n20/D) 1.410 [5][9][10][12]	Property	Value	Source(s)
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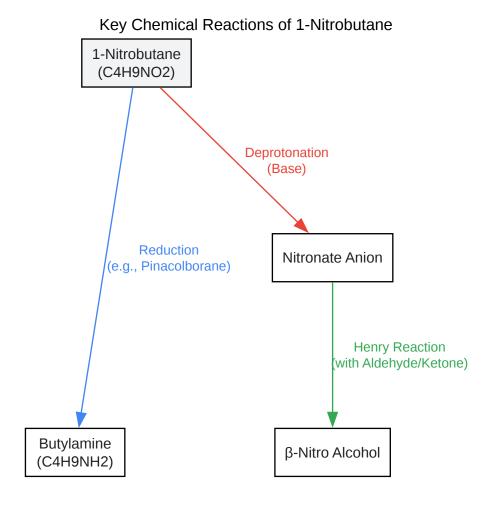
Safety Data		
Flash Point	44 °C (111.2 °F)	[4][9][13]
UN Number	1993	[9]
Hazard Class	3.2 (Flammable Liquid)	[3][11]

Chemical Reactivity and Key Reactions

The chemistry of **1-nitrobutane** is dominated by the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the rest of the molecule.[6]

- Reactivity Profile: As a nitroalkane, **1-nitrobutane** is considered a mild to strong oxidizing agent. It can react violently and potentially detonate when mixed with reducing agents, especially at elevated temperatures and pressures.[1][3][7] Reactions with inorganic bases can form explosive salts.[1][3]
- Acidity of α-Hydrogens: The nitro group makes the α-hydrogens (on the carbon adjacent to the NO₂ group) acidic and thus susceptible to deprotonation by a base.[6] This property is fundamental to its participation in carbon-carbon bond-forming reactions.
- Reduction to Amines: The nitro group can be readily reduced to a primary amine. This transformation is crucial for synthesizing butylamine, an important industrial chemical.[6] Reagents such as pinacolborane have been used for this purpose.[2][3]
- The Henry Reaction (Nitro-Aldol Reaction): As a primary nitroalkane, 1-nitrobutane can
 undergo the Henry reaction. This is a classic base-catalyzed carbon-carbon bond-forming
 reaction with aldehydes or ketones, yielding β-nitro alcohols, which are versatile synthetic
 intermediates.[6]
- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the butane chain.[2]
 [6]





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Key Chemical Reactions of 1-Nitrobutane

Synthesis and Manufacturing

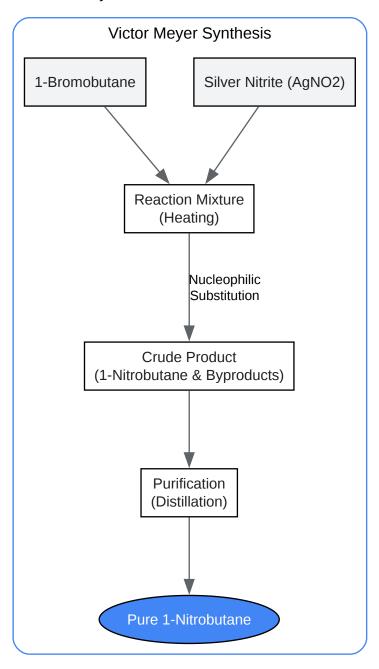
Several methods have been established for the synthesis of **1-nitrobutane**, ranging from classical laboratory procedures to industrial processes.

From Halogenated Precursors (Victor Meyer Reaction): A common and reliable laboratory method involves the nucleophilic substitution reaction of a 1-halobutane (such as 1-bromobutane or 1-iodobutane) with a nitrite salt.[6] Using silver nitrite (AgNO₂) often favors the formation of the C-nitro compound (1-nitrobutane) over the O-nitro isomer (butyl nitrite).
 [6][14] The reaction with alkali metal nitrites like sodium nitrite (NaNO₂) in solvents like DMSO or DMF is also effective (Kornblum modification).[2]



Vapor-Phase Nitration of Alkanes: On an industrial scale, nitroalkanes can be produced by
the vapor-phase nitration of alkanes at high temperatures (150-475 °C) using nitric acid or
nitrogen oxides.[2] For instance, the nitration of propane can yield a mixture of nitromethane,
nitroethane, 1-nitropropane, and 2-nitropropane, while the nitration of n-butane can produce
1-nitrobutane and 2-nitrobutane.[2][6] This method's primary challenge is controlling the
reaction to achieve high selectivity for the desired product.[2][6]

General Synthesis Workflow for 1-Nitrobutane





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Workflow for 1-Nitrobutane Synthesis

Experimental Protocols Synthesis of 1-Nitrobutane via Victor Meyer Reaction

This protocol is adapted from established laboratory procedures for reacting alkyl halides with silver nitrite.[14]

- Preparation: Ensure all glassware is thoroughly dried. In a 250 mL distilling flask, place 64 g (50 mL) of dry n-butyl bromide and 80 g of dry, powdered silver nitrite. The silver nitrite should be freshly dried in an oven at 100 °C for 30 minutes.[14]
- Initial Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Allow the mixture to stand at room temperature for 2 hours.[14]
- Heating: Heat the reaction mixture on a steam bath for 4 hours, followed by heating in an oil bath at 110 °C for an additional 8 hours.[14] This extended heating drives the reaction to completion.
- Isolation and Purification: After cooling, arrange the apparatus for distillation. Distill the mixture directly from the reaction flask.
- Fractional Distillation: Collect the fraction that boils between 149-151 °C. This fraction is pure
 1-nitrobutane.[14] The expected yield is approximately 18 grams.

General Protocol for Spectroscopic Analysis

Detailed spectroscopic data for **1-Nitrobutane** is available in various databases.[15][16][17][18] The following describes the general methodology for obtaining such spectra.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A small sample of **1-nitrobutane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[16]
 - The tube is placed in the NMR spectrometer.



- For ¹H NMR, the spectrum will show distinct signals for the protons on each carbon of the butyl chain, with characteristic chemical shifts and splitting patterns due to spin-spin coupling.
- For ¹³C NMR, the spectrum will display four distinct signals, one for each unique carbon atom in the molecule.[17]
- Infrared (IR) Spectroscopy:
 - A drop of neat (undiluted) 1-nitrobutane liquid is placed between two salt (NaCl or KBr)
 plates to create a thin film.
 - Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)
 accessory.
 - The sample is placed in an FTIR spectrometer, and the IR spectrum is recorded. The spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1550 cm⁻¹ and 1370 cm⁻¹) and C-H stretching of the alkyl chain (around 2800-3000 cm⁻¹).[18][19]
- Mass Spectrometry (MS):
 - A dilute solution of **1-nitrobutane** is injected into the mass spectrometer, often via a Gas
 Chromatography (GC) system for separation and introduction.
 - In the ion source (e.g., using electron ionization), the molecules are fragmented.
 - The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.[19]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of **1-nitrobutane**'s identity.



Spectrum Type	Key Features / Available Data	Source(s)
¹ H NMR	Spectrum available. Expects four distinct signals corresponding to the -CH ₃ , two internal -CH ₂ - groups, and the -CH ₂ - group adjacent to the NO ₂ group.	[15][16]
¹³ C NMR	Spectrum available. Expects four signals for the four unique carbon atoms of the butyl chain.	[17]
Infrared (IR)	Spectrum available. Key absorbances include strong N- O stretching bands and C-H stretching bands from the alkyl chain.	[18]
Mass Spec (MS)	Spectrum available. The mass spectrum will show the molecular ion and characteristic fragmentation patterns for an alkyl nitro compound.	[20]

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